
(R)-(-)-α-(Trifluormethyl)benzylakohol
Übersicht
Beschreibung
®-(-)-alpha-(Trifluoromethyl)benzyl alcohol, also known as ®-(-)-1-Phenyl-2,2,2-trifluoroethanol, is a chiral compound with the molecular formula C8H7F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl alcohol structure. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
®-(-)-alpha-(Trifluoromethyl)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a chiral solvating agent in nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used as a chiral solvating agent for determining enantiomeric composition by h-nmr . This suggests that it interacts with various chiral compounds, influencing their behavior in a magnetic field.
Mode of Action
It is known to be used in supercharging reagents in electrospray ionization mass spectrometry . In this context, it may interact with its targets by increasing the generation of higher charge-state ions, thereby improving signal intensity .
Pharmacokinetics
Its physical properties such as boiling point (73-76 °c/9 mmhg), melting point (20 °c), and density (1300 g/mL at 20 °C) have been reported . These properties may influence its bioavailability and pharmacokinetic behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-alpha-(Trifluoromethyl)benzyl alcohol typically involves the reduction of the corresponding ketone, ®-(-)-alpha-(Trifluoromethyl)acetophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of ®-(-)-alpha-(Trifluoromethyl)benzyl alcohol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-(-)-alpha-(Trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ®-(-)-alpha-(Trifluoromethyl)acetophenone or ®-(-)-alpha-(Trifluoromethyl)benzoic acid.
Reduction: Formation of ®-(-)-alpha-(Trifluoromethyl)benzyl hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol
- ®-(-)-1-Phenyl-2,2,2-trifluoroethanol
- (S)-(-)-alpha-Methyl-2-naphthalenemethanol
- ®-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
Uniqueness
®-(-)-alpha-(Trifluoromethyl)benzyl alcohol is unique due to its specific chiral configuration and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Eigenschaften
IUPAC Name |
(1R)-2,2,2-trifluoro-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOMEAQPOMDWSR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-50-7 | |
| Record name | (-)-2,2,2-Trifluoro-1-phenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-α-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Can (R)-2,2,2-Trifluoro-1-phenylethanol be synthesized asymmetrically?
A1: Yes, research indicates that (R)-2,2,2-Trifluoro-1-phenylethanol can be synthesized asymmetrically through two primary methods.
- Photoisomerization of Nitrones: Irradiating achiral aldo- or keto-nitrones with UV light (λ > 300 nm) in the presence of a chiral solvent like (S)- or (R)-2,2,2-trifluoro-1-phenylethanol can produce optically active oxaziridines, with a maximum optical yield of 31% [].
- Enzymatic Reduction: The thermostable alcohol dehydrogenase (TkADH) from Thermococcus kodakarensis KOD1 exhibits high enantioselectivity in reducing 2,2,2-trifluoroacetophenone to (R)-2,2,2-trifluoro-1-phenylethanol with an enantiomeric excess (ee) greater than 99.6% []. This enzymatic approach offers a highly selective method for obtaining the desired enantiomer.
Q2: What factors influence the asymmetric synthesis of (R)-2,2,2-Trifluoro-1-phenylethanol from nitrones?
A2: The degree of asymmetric synthesis during the photoisomerization of nitrones to chiral oxaziridines, precursors to (R)-2,2,2-Trifluoro-1-phenylethanol, is sensitive to several factors []:
Q3: Does the presence of a para-nitrophenyl substituent on oxaziridines, potential precursors to (R)-2,2,2-Trifluoro-1-phenylethanol, affect their photochemical behavior?
A3: Yes, oxaziridines containing a para-nitrophenyl group exhibit unique photochemical properties. Upon irradiation with UV light at a wavelength of 254 nm, these oxaziridines undergo both photoracemization and photoepimerization []. This behavior suggests that the excited state of the para-nitrophenyl substituted oxaziridine can access pathways leading to a loss of stereochemical integrity. The proposed mechanisms for these transformations include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


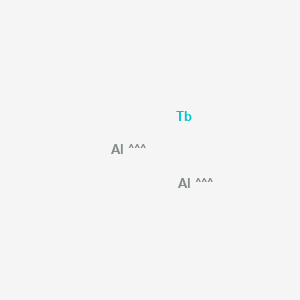





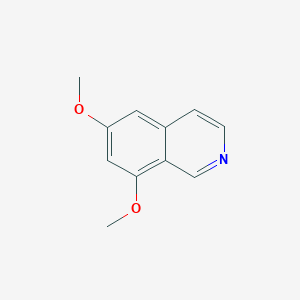
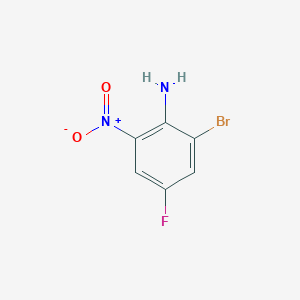
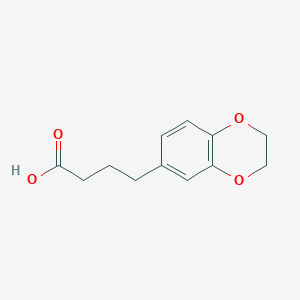
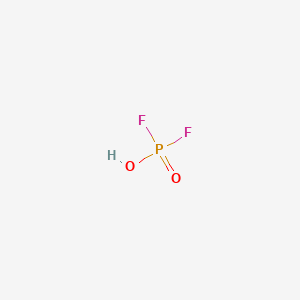

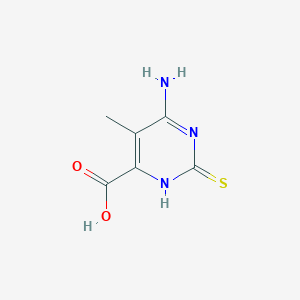

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
